2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide
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Overview
Description
2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide is a complex organic compound characterized by its unique pyridine ring structure substituted with cyano, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide typically involves the condensation of appropriate pyridine derivatives with thioacetamide under controlled conditions. The reaction is often catalyzed by bases such as potassium tert-butoxide and may require microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may convert the cyano group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)acetic acid
- Ethyl 2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)acetate
Uniqueness
What sets 2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide apart is its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3OS/c1-6-3-8(11(12,13)14)7(4-15)10(17-6)19-5-9(18)16-2/h3H,5H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIURYZMXRNJET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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